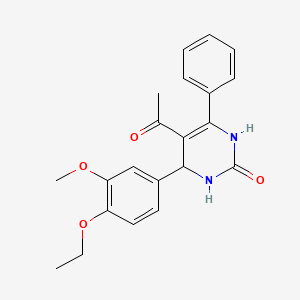
5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Descripción general
Descripción
5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone, also known as EPM-706, is a small molecule compound with potential therapeutic applications in the treatment of cancer. In
Mecanismo De Acción
The exact mechanism of action of 5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, including DNA polymerase and topoisomerase. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to induce apoptosis (programmed cell death) in cancer cells, while having little effect on normal cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is its potent anti-tumor activity against a wide range of cancer cell lines. This makes it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of 5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone. One area of interest is the development of more efficient synthesis methods to improve the overall yield and purity of the compound. Another area of interest is the investigation of the potential synergistic effects of 5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone with other anti-cancer agents. Finally, further studies are needed to elucidate the exact mechanism of action of 5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone and to identify potential biomarkers for patient selection.
Aplicaciones Científicas De Investigación
5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, 5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to inhibit tumor growth in various animal models of cancer.
Propiedades
IUPAC Name |
5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-16-11-10-15(12-17(16)26-3)20-18(13(2)24)19(22-21(25)23-20)14-8-6-5-7-9-14/h5-12,20H,4H2,1-3H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBQDGVBGDTLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395425.png)
![4-bromo-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4395427.png)
![2-methoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(methylthio)benzamide](/img/structure/B4395435.png)

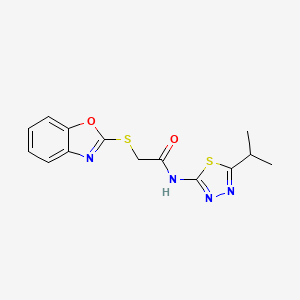
![2-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4395446.png)
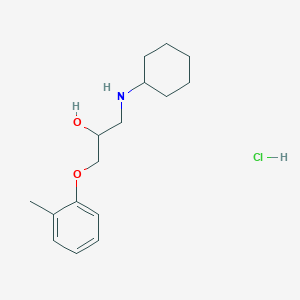
![N~1~-(2-ethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B4395462.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4395468.png)
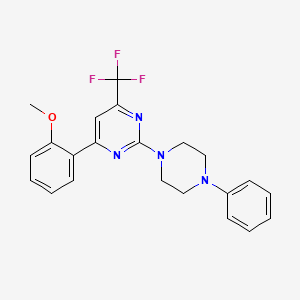
![1-{1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4395479.png)
![N-1,3-benzodioxol-5-yl-1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4395485.png)
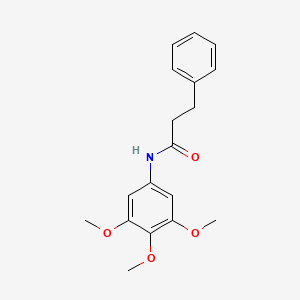
![N-(2-ethoxyphenyl)-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4395500.png)